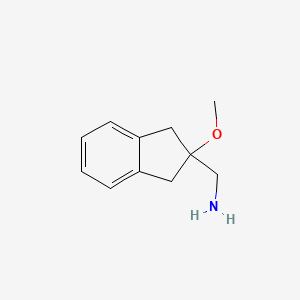

(2-甲氧基-2,3-二氢-1H-茚-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a versatile molecule that can be synthesized using various methods and has shown promising results in various studies.

科学研究应用

Synthesis of Bioactive Compounds

This compound is widely used as an important intermediate for the synthesis of bioactive compounds . For example, it is used in the synthesis of dopamine receptor agonists .

Selective 5-HT2A Receptor Agonists

Most methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists . These receptors are a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor.

Hallucinogenic Properties

These compounds possess hallucinogenic properties . This makes them a subject of interest in neuroscience research to understand the functioning of the brain and consciousness.

CCR2 Antagonists

CCR2 is a receptor for monocyte chemoattractant protein-1 (MCP-1), which mediates monocyte chemotaxis and plays a role in inflammatory responses. This compound is used in the synthesis of CCR2 antagonists .

Alzheimer’s Disease Treatment

Novel 2,3-dihydro-1H-inden-1-ones, which can be synthesized from this compound, have been discovered as dual PDE4/AChE inhibitors. These inhibitors have shown more potency against neuroinflammation, which is beneficial for the treatment of Alzheimer’s disease .

Antiviral Activity

Indole derivatives, which can be synthesized from this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes them useful in the treatment of diseases caused by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . They can inhibit the growth of cancer cells and are therefore used in cancer research and treatment .

作用机制

Target of Action

The primary targets of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are 5-HT2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .

Mode of Action

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine interacts with its targets by acting as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its physiological effects .

Pharmacokinetics

Factors such as its lipid solubility, molecular size, and the presence of transport proteins can influence how well it is absorbed and distributed throughout the body .

Result of Action

The activation of 5-HT2A receptors by (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal firing rates, and alter the function of certain neural circuits . These changes can result in a range of physiological effects, including alterations in mood, perception, and cognition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine. Factors such as pH, temperature, and the presence of other substances can affect its stability and how well it interacts with its target receptors . Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is metabolized and how effectively it exerts its effects .

属性

IUPAC Name |

(2-methoxy-1,3-dihydroinden-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHQXHPIRYXAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)